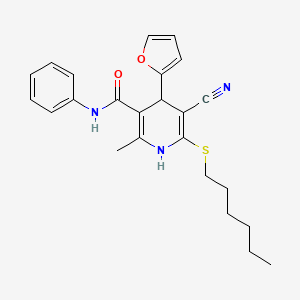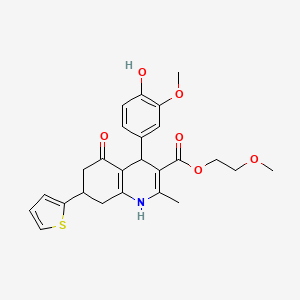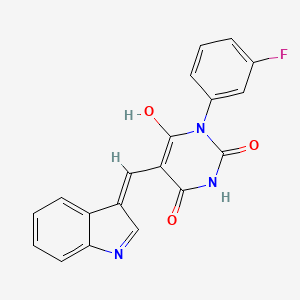![molecular formula C22H18N4O2S2 B11641822 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C27H27N5O2S2 , is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. Its systematic name might be a mouthful, but its structure holds promise for various applications.
Preparation Methods
Synthetic Routes::
Thiazolidinone Formation: The compound can be synthesized by reacting an appropriate thiazolidinone precursor with an allyl-substituted benzaldehyde
Condensation Reaction: Another approach involves condensing a benzylamine derivative with a pyrido[1,2-a]pyrimidin-4-one scaffold, leading to the desired compound.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity::
Oxidation: The allyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the thiazolidinone moiety may yield amines or other derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄), dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a catalyst.
Substitution: Alkyl halides, nucleophiles (e.g., amines).
Major Products:: The primary products depend on the specific reaction conditions and substituents. Oxidation leads to carboxylic acids, while reduction generates amines.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biological Studies: Its impact on cell signaling pathways and enzymatic processes is of interest.
Materials Science: The compound’s properties may find applications in organic electronics or sensors.
Mechanism of Action
The compound likely interacts with specific protein targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H18N4O2S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N4O2S2/c1-2-11-26-21(28)17(30-22(26)29)13-16-19(23-14-15-8-4-3-5-9-15)24-18-10-6-7-12-25(18)20(16)27/h2-10,12-13,23H,1,11,14H2/b17-13- |
InChI Key |
LLINDGUNXDUNOB-LGMDPLHJSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11641741.png)
![Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641745.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11641750.png)
![4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11641758.png)
![Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-](/img/structure/B11641760.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11641770.png)
![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)

![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11641797.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)

